molecular formula C16H12N4O B11843678 4-Quinolinol, 2-amino-3-(1H-benzimidazol-2-yl)- CAS No. 388565-19-3

4-Quinolinol, 2-amino-3-(1H-benzimidazol-2-yl)-

Cat. No.: B11843678
CAS No.: 388565-19-3
M. Wt: 276.29 g/mol
InChI Key: DLUJDIXYTYKEOE-UHFFFAOYSA-N
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Description

2-Amino-3-(1H-benzo[d]imidazol-2-yl)quinolin-4-ol is a complex organic compound that features both quinoline and benzimidazole moieties. These structures are known for their significant biological and pharmacological activities. The compound’s unique structure allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry and drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-(1H-benzo[d]imidazol-2-yl)quinolin-4-ol typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from 2-aminobenzimidazole and 2-chloroquinoline, the reaction can proceed through nucleophilic substitution followed by cyclization to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled temperature, and pressure conditions to facilitate the reactions efficiently. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities without compromising quality .

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-(1H-benzo[d]imidazol-2-yl)quinolin-4-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various quinoline and benzimidazole derivatives, which can have different biological activities and applications .

Scientific Research Applications

2-Amino-3-(1H-benzo[d]imidazol-2-yl)quinolin-4-ol has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Amino-3-(1H-benzo[d]imidazol-2-yl)quinolin-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or modulation of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

    2-Aminoquinoline: Shares the quinoline moiety but lacks the benzimidazole structure.

    Benzimidazole derivatives: Contain the benzimidazole moiety but differ in the attached functional groups.

    Quinoline derivatives: Similar core structure but different substituents.

Uniqueness

2-Amino-3-(1H-benzo[d]imidazol-2-yl)quinolin-4-ol is unique due to its combined quinoline and benzimidazole structures, which confer distinct biological activities and potential therapeutic applications. This dual structure allows for versatile interactions with various biological targets, making it a valuable compound in medicinal chemistry .

Properties

CAS No.

388565-19-3

Molecular Formula

C16H12N4O

Molecular Weight

276.29 g/mol

IUPAC Name

2-amino-3-(1H-benzimidazol-2-yl)-1H-quinolin-4-one

InChI

InChI=1S/C16H12N4O/c17-15-13(14(21)9-5-1-2-6-10(9)18-15)16-19-11-7-3-4-8-12(11)20-16/h1-8H,(H,19,20)(H3,17,18,21)

InChI Key

DLUJDIXYTYKEOE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=C(N2)N)C3=NC4=CC=CC=C4N3

Origin of Product

United States

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